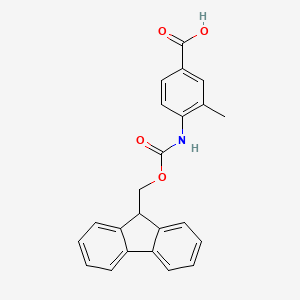

Fmoc-4-amino-3-methylbenzoic acid

CAS No.: 892878-63-6

Cat. No.: VC2273655

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892878-63-6 |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C23H19NO4/c1-14-12-15(22(25)26)10-11-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |

| Standard InChI Key | AEMDMIXDWRNKND-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structure

Basic Information

Fmoc-4-amino-3-methylbenzoic acid, registered under CAS number 892878-63-6, is characterized by its specific molecular structure containing both the Fmoc protecting group and the substituted benzoic acid core. The compound has a molecular formula of C₂₃H₁₉NO₄ with a molecular weight of 373.4 g/mol . The structure consists of a benzoic acid backbone with a methyl group at the 3-position and an Fmoc-protected amino group at the 4-position.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. The most common synonyms include:

-

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid

-

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-

These various nomenclatures reflect different approaches to naming the molecule according to chemical naming conventions, with the IUPAC name highlighting its structural components and relationship to benzoic acid derivatives.

Physical and Chemical Properties

Physical Properties

Fmoc-4-amino-3-methylbenzoic acid exhibits distinct physical properties that influence its handling and applications in laboratory settings. Based on available data, the compound has a predicted boiling point of 546.7±45.0°C, indicating its high thermal stability . The density is predicted to be approximately 1.323±0.06 g/cm³, which is typical for aromatic compounds containing both carboxylic acid and protecting groups .

Chemical Properties

The chemical behavior of Fmoc-4-amino-3-methylbenzoic acid is primarily determined by its functional groups. The compound has a predicted pKa value of 4.36±0.10, which reflects the acidity of its carboxylic acid group . This property is crucial for understanding its reactivity in various chemical reactions, particularly in coupling reactions during peptide synthesis.

The presence of the Fmoc protecting group on the amino function provides stability against numerous reaction conditions while allowing selective deprotection under basic conditions, typically using piperidine. This selective protection/deprotection capability makes it valuable in multistep synthetic pathways.

Table 1: Physical and Chemical Properties of Fmoc-4-amino-3-methylbenzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₁₉NO₄ | |

| Molecular Weight | 373.4 g/mol | |

| Boiling Point | 546.7±45.0°C (Predicted) | |

| Density | 1.323±0.06 g/cm³ (Predicted) | |

| pKa | 4.36±0.10 (Predicted) |

Comparison with Related Compounds

When comparing Fmoc-4-amino-3-methylbenzoic acid with related compounds, several structural similarities and differences emerge. For instance, the positional isomer Fmoc-3-amino-4-methylbenzoic acid (CAS: 1072901-59-7) has a predicted pKa of 4.30±0.10, slightly lower than our target compound . This subtle difference can influence reactivity patterns in chemical transformations.

Similarly, Fmoc-4-aminobenzoic acid (CAS: 185116-43-2) lacks the methyl substituent and has a predicted pKa of 4.29±0.10 . The presence or absence of the methyl group affects electron density distribution within the aromatic ring, potentially influencing reactivity and binding interactions in biological systems or chemical reactions.

Table 2: Comparison of Fmoc-4-amino-3-methylbenzoic acid with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | pKa (Predicted) |

|---|---|---|---|---|

| Fmoc-4-amino-3-methylbenzoic acid | 892878-63-6 | C₂₃H₁₉NO₄ | 373.4 | 4.36±0.10 |

| Fmoc-3-amino-4-methylbenzoic acid | 1072901-59-7 | C₂₃H₁₉NO₄ | 373.4 | 4.30±0.10 |

| Fmoc-4-aminobenzoic acid | 185116-43-2 | C₂₂H₁₇NO₄ | 359.37 | 4.29±0.10 |

Synthesis and Preparation

General Synthetic Approach

The synthesis of Fmoc-4-amino-3-methylbenzoic acid typically begins with 4-amino-3-methylbenzoic acid (CAS: 2486-70-6), which undergoes protection of the amino group with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions. The preparation of the starting material, 4-amino-3-methylbenzoic acid, can be achieved through reduction of the corresponding nitro compound.

Synthesis of the Key Precursor

The synthesis of 4-amino-3-methylbenzoic acid, the unprotected precursor, involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. According to the available synthetic procedure, this reduction can be performed using hydrogen gas in the presence of palladium on activated charcoal catalyst under controlled conditions .

The detailed procedure involves:

-

Addition of 1.0 mol of 3-methyl-4-nitrobenzoic acid, 1.2L of methanol, and 4g of palladium on carbon catalyst to a 2L autoclave

-

Purging with nitrogen (3 times) followed by hydrogen (3 times)

-

Setting hydrogen pressure to 0.7 MPa at 60°C with stirring at 250 rpm

-

Allowing the reaction to proceed for 10 hours

-

Monitoring by TLC until completion

-

Filtration to remove the catalyst

-

Concentration under reduced pressure at 50°C

This procedure yields 4-amino-3-methylbenzoic acid with a reported yield of 96.1% . The subsequent Fmoc protection of this intermediate completes the synthesis of Fmoc-4-amino-3-methylbenzoic acid.

Applications and Research Significance

Role in Peptide Synthesis

Fmoc-4-amino-3-methylbenzoic acid serves as an important building block in peptide synthesis, particularly for the incorporation of non-natural amino acid residues into peptide structures. The Fmoc protecting group strategy is widely employed in solid-phase peptide synthesis (SPPS) due to its compatibility with mild deprotection conditions using bases like piperidine, while remaining stable to acidic conditions used for other protecting groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume